molecular formula C10H15ClO3S B2444143 2-Oxatricyclo[3.3.1.13,7]decan-1-ylmethanesulfonyl chloride CAS No. 2287281-53-0

2-Oxatricyclo[3.3.1.13,7]decan-1-ylmethanesulfonyl chloride

Cat. No.: B2444143
CAS No.: 2287281-53-0
M. Wt: 250.74
InChI Key: QZZJCRGTKDNSIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Oxatricyclo[3.3.1.13,7]decan-1-ylmethanesulfonyl chloride is a sulfonate ester that belongs to the class of bicyclic compounds. It has a unique structure characterized by a tricyclic framework with an oxygen atom incorporated into the ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxatricyclo[3.3.1.13,7]decan-1-ylmethanesulfonyl chloride typically involves the reaction of the corresponding alcohol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions. The general reaction scheme is as follows:

Alcohol+Methanesulfonyl chloride2-Oxatricyclo[3.3.1.13,7]decan-1-ylmethanesulfonyl chloride\text{Alcohol} + \text{Methanesulfonyl chloride} \rightarrow \text{this compound} Alcohol+Methanesulfonyl chloride→2-Oxatricyclo[3.3.1.13,7]decan-1-ylmethanesulfonyl chloride

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-Oxatricyclo[3.3.1.13,7]decan-1-ylmethanesulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the methanesulfonyl group is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative.

Scientific Research Applications

2-Oxatricyclo[3.3.1.13,7]decan-1-ylmethanesulfonyl chloride has several applications in scientific research:

    Biology: The compound is studied for its potential use in modifying biomolecules, such as proteins and nucleic acids.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Oxatricyclo[3.3.1.13,7]decan-1-ylmethanesulfonyl chloride exerts its effects involves the formation of a reactive intermediate upon reaction with nucleophiles. This intermediate can then undergo further transformations, leading to the desired product. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Similar Compounds

  • 2-Oxatricyclo[3.3.1.13,7]decan-1-ylmethanesulfonamide
  • 2-Oxatricyclo[3.3.1.13,7]decan-1-ylmethanesulfonate

Uniqueness

2-Oxatricyclo[3.3.1.13,7]decan-1-ylmethanesulfonyl chloride is unique due to its tricyclic structure and the presence of the methanesulfonyl group, which imparts distinct reactivity compared to other similar compounds. This uniqueness makes it a valuable reagent in various chemical transformations and applications.

Properties

IUPAC Name

2-oxatricyclo[3.3.1.13,7]decan-1-ylmethanesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15ClO3S/c11-15(12,13)6-10-4-7-1-8(5-10)3-9(2-7)14-10/h7-9H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZZJCRGTKDNSIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(O3)CS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.